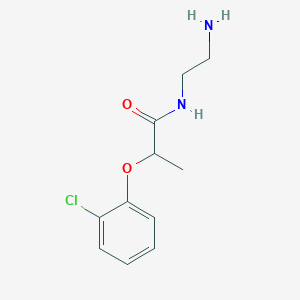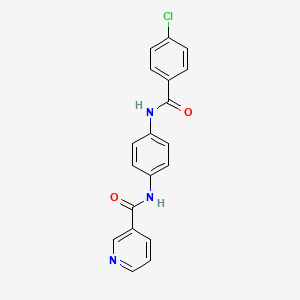![molecular formula C17H15F3N2O2 B6641860 [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6641860.png)
[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone is a chemical compound also known as JNJ-42153605. It is a potent and selective inhibitor of the protein kinase C theta (PKCθ) enzyme, which plays a crucial role in the modulation of T-cell activation and immune response. The compound has been studied for its potential therapeutic applications in various immunological disorders, including autoimmune diseases, transplantation, and cancer.
Mechanism of Action
JNJ-42153605 selectively inhibits the PKCθ enzyme, which is predominantly expressed in T-cells and plays a crucial role in T-cell activation and immune response. By inhibiting PKCθ, JNJ-42153605 blocks the downstream signaling pathways that are involved in T-cell activation, leading to suppression of the immune response. This mechanism of action makes JNJ-42153605 a potential therapeutic agent for immunological disorders, where the immune response needs to be suppressed.
Biochemical and Physiological Effects:
JNJ-42153605 has been shown to have significant biochemical and physiological effects in preclinical studies. The compound has been shown to suppress T-cell activation and cytokine production, leading to a reduction in inflammation and immune response. Additionally, JNJ-42153605 has been shown to inhibit the proliferation and survival of cancer cells, leading to a potential anticancer effect.
Advantages and Limitations for Lab Experiments
JNJ-42153605 has several advantages for use in lab experiments. The compound is highly selective for PKCθ and has shown to have minimal off-target effects. Additionally, JNJ-42153605 has good pharmacokinetic properties, making it suitable for in vivo studies. However, the compound has some limitations, including its solubility and stability, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on JNJ-42153605. One direction is to further investigate its potential therapeutic applications in autoimmune diseases, transplantation, and cancer. Another direction is to study the safety and efficacy of JNJ-42153605 in clinical trials. Additionally, further research is needed to understand the mechanism of action of JNJ-42153605 and its potential off-target effects. Finally, future studies could focus on the development of new analogs of JNJ-42153605 with improved pharmacokinetic properties and efficacy.
Synthesis Methods
The synthesis of JNJ-42153605 involves a series of chemical reactions, starting from the commercially available starting materials. The key step involves the formation of a pyrrolidine ring through a cyclization reaction, followed by the introduction of a pyridine ring through a condensation reaction. The final product is obtained through a series of purification steps, including crystallization and chromatography.
Scientific Research Applications
JNJ-42153605 has been extensively studied for its potential therapeutic applications in various immunological disorders. The compound has shown promising results in preclinical studies for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. It has also been studied as an immunosuppressive agent for organ transplantation, where it has shown to prevent rejection of transplanted organs in animal models. Additionally, JNJ-42153605 has been investigated for its potential anticancer properties, as PKCθ has been shown to play a role in cancer cell growth and survival.
properties
IUPAC Name |
[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c18-17(19,20)13-3-1-2-12(8-13)15-9-14(23)10-22(15)16(24)11-4-6-21-7-5-11/h1-8,14-15,23H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWSWCGMYXOHRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohex-3-en-1-yl-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B6641782.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]propanamide](/img/structure/B6641790.png)
![2-(1-Hydroxycyclohexyl)-1-[2-(2-hydroxypropyl)pyrrolidin-1-yl]ethanone](/img/structure/B6641796.png)
![4-(hydroxymethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B6641811.png)
![1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea](/img/structure/B6641818.png)
![1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(4-hydroxycyclohexyl)urea](/img/structure/B6641826.png)
![1-[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B6641836.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(3-methylfuran-2-yl)methanone](/img/structure/B6641847.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B6641853.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B6641866.png)


![(2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B6641885.png)
![(2S)-2-[(2-methoxycarbonylphenyl)sulfonylamino]propanoic acid](/img/structure/B6641891.png)